2-Fluoro-3-nitrophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

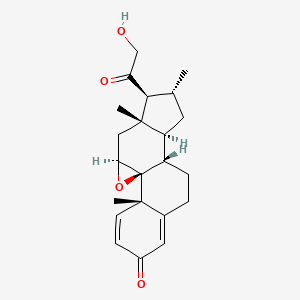

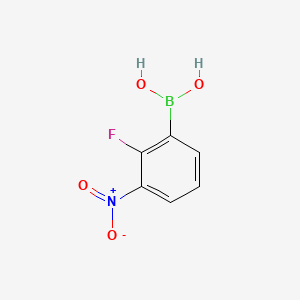

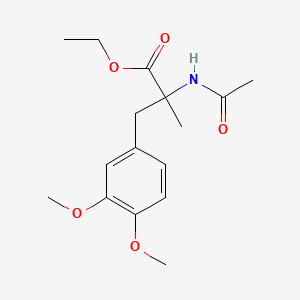

2-Fluoro-3-nitrophenylboronic acid is a chemical compound with the molecular formula C6H5BFNO4 . It is used as a reactant in various chemical reactions .

Synthesis Analysis

The synthesis of 2-Fluoro-3-nitrophenylboronic acid involves several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .Molecular Structure Analysis

The molecular weight of 2-Fluoro-3-nitrophenylboronic acid is 184.92 . The InChI code is 1S/C6H5BFNO4/c8-6-4 (7 (10)11)2-1-3-5 (6)9 (12)13/h1-3,10-11H .Chemical Reactions Analysis

2-Fluoro-3-nitrophenylboronic acid can be involved in various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling reactions . It can also undergo catalytic protodeboronation .科学的研究の応用

2-Fluoro-3-nitrophenylboronic acid is a chemical compound with the molecular formula C6H5BFNO4 . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

- Field : Organic Chemistry

- Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boron reagents, such as 2-Fluoro-3-nitrophenylboronic acid, are used in this process .

- Method : The reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .

- Results : The outcome of this reaction is the formation of a new carbon-carbon bond .

- Field : Material Science

- Application : 2-Fluorophenylboronic acid, a similar compound to 2-Fluoro-3-nitrophenylboronic acid, is used in the preparation of phenylboronic catechol esters .

- Method : The specific method of preparation is not mentioned in the source .

- Results : The result is the formation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .

Suzuki–Miyaura Coupling

Preparation of Phenylboronic Catechol Esters

Diastereoselective Synthesis of Trisubstituted Allylic Alcohols

- Field : Material Science

- Application : 3-Fluorophenylboronic acid, a similar compound to 2-Fluoro-3-nitrophenylboronic acid, is used in the preparation of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

- Method : The specific method of preparation is not mentioned in the source .

- Results : The result is the formation of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

- Field : Medicinal Chemistry

- Application : 3-Fluorophenylboronic acid is used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

- Method : The specific method of synthesis is not mentioned in the source .

- Results : The result is the formation of o-phenylphenols .

- Field : Medicinal Chemistry

- Application : 2-Fluoro-3-methoxyphenylboronic acid, a similar compound to 2-Fluoro-3-nitrophenylboronic acid, is used in the preparation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .

- Method : The specific method of preparation is not mentioned in the source .

- Results : The result is the formation of inhibitors of 17β-hydroxysteroid dehydrogenase type 1 .

Preparation of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls

Synthesis of o-Phenylphenols as Potent Leukotriene B4 Receptor Agonists

Preparation of Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1

特性

IUPAC Name |

(2-fluoro-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-6-4(7(10)11)2-1-3-5(6)9(12)13/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSOFYUHJLGRFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)[N+](=O)[O-])F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674558 |

Source

|

| Record name | (2-Fluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-nitrophenylboronic acid | |

CAS RN |

1150114-29-6 |

Source

|

| Record name | (2-Fluoro-3-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)